![molecular formula C8H14O3 B2575440 2-(3,3-Dimethyloxolan-2-yl)acetic acid CAS No. 2228698-47-1](/img/structure/B2575440.png)
2-(3,3-Dimethyloxolan-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethyloxolan-2-yl)acetic acid is a chemical compound that has gained significant attention in scientific research in recent years. Also known as DMXAA, it is a synthetic small molecule that has been studied for its potential use in cancer therapy.
科学的研究の応用
Tumor Microcirculation and Antivascular Effects
DMXAA has been shown to cause vascular shutdown in tumor models, leading to significant reductions in tumor blood flow. This effect is consistent with its reported tumor vascular targeting activity, suggesting its utility in cancer treatment strategies focusing on disrupting tumor blood supply (Galbraith et al., 2002).
Combination Therapy in Cancer Treatment
Studies have evaluated DMXAA in combination with other chemotherapy agents, such as docetaxel in castration-refractory metastatic prostate cancer (CRMPC), showing a higher prostate-specific antigen response rate and a larger median percentage reduction in prostate-specific antigen with the combination compared to docetaxel alone. However, the impact on time to tumor progression and median survival was similar between groups, indicating a specific role of DMXAA in enhancing the efficacy of chemotherapy (Pili et al., 2010).
Safety and Tolerability in Clinical Trials
DMXAA has been studied in various clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics. These studies have helped establish the maximum tolerated dose, observed side effects, and potential antitumor activity, laying the groundwork for its clinical application in treating various cancers (Jameson et al., 2003).
Pharmacokinetics and Mechanism of Action
Research on DMXAA's pharmacokinetics has revealed its non-linear clearance, high protein binding, and metabolism pathways, which are crucial for understanding its mechanism of action, optimizing dosing regimens, and minimizing potential side effects (Jameson et al., 2007).
特性
IUPAC Name |
2-(3,3-dimethyloxolan-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2)3-4-11-6(8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZSBYLDNJMPBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyloxolan-2-yl)acetic acid |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。